

3-(2-Chlorophenyl)propanal chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(2-Chlorophenyl)propanal**

Cat. No.: **B131547**

[Get Quote](#)

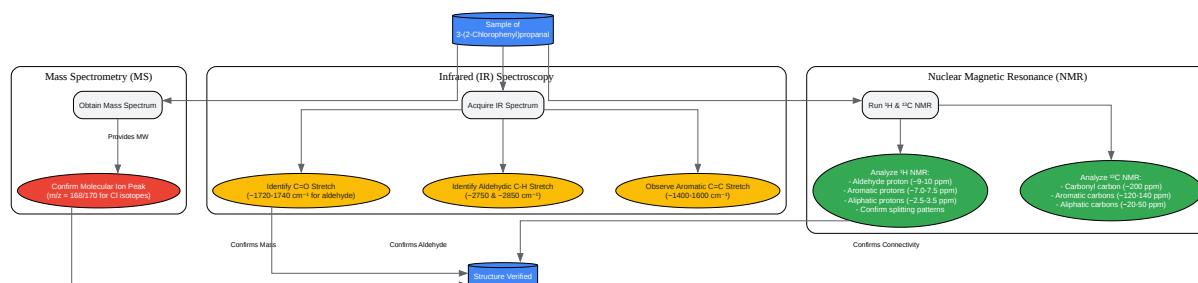
An In-depth Technical Guide to the Chemical Properties and Applications of **3-(2-Chlorophenyl)propanal**

Authored by a Senior Application Scientist

Introduction: **3-(2-Chlorophenyl)propanal** is an aromatic aldehyde that serves as a valuable intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique structural features—a reactive aldehyde group tethered to a chlorinated benzene ring—confer a distinct reactivity profile, making it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in drug development and chemical sciences.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical characteristics is paramount for its application in experimental settings. These properties dictate the conditions required for storage, handling, and reaction setup.


Property	Value	Source
CAS Number	157433-36-8	[1] [2] [3]
Molecular Formula	C ₉ H ₉ ClO	[1] [3] [4]
Molecular Weight	168.62 g/mol	[1] [3] [4]
Boiling Point	238.6±15.0 °C (Predicted)	[1]
Density	1.139±0.06 g/cm ³ (Predicted)	[1]
Appearance	Likely a liquid at room temperature	[5]
Storage	Sealed in a dry place at room temperature	[3]

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of **3-(2-Chlorophenyl)propanal**. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed structural fingerprint.[\[6\]](#)

Workflow for Structural Verification

The logical flow for confirming the structure of a synthesized or procured batch of **3-(2-Chlorophenyl)propanal** involves a multi-technique approach to unambiguously verify its molecular framework.

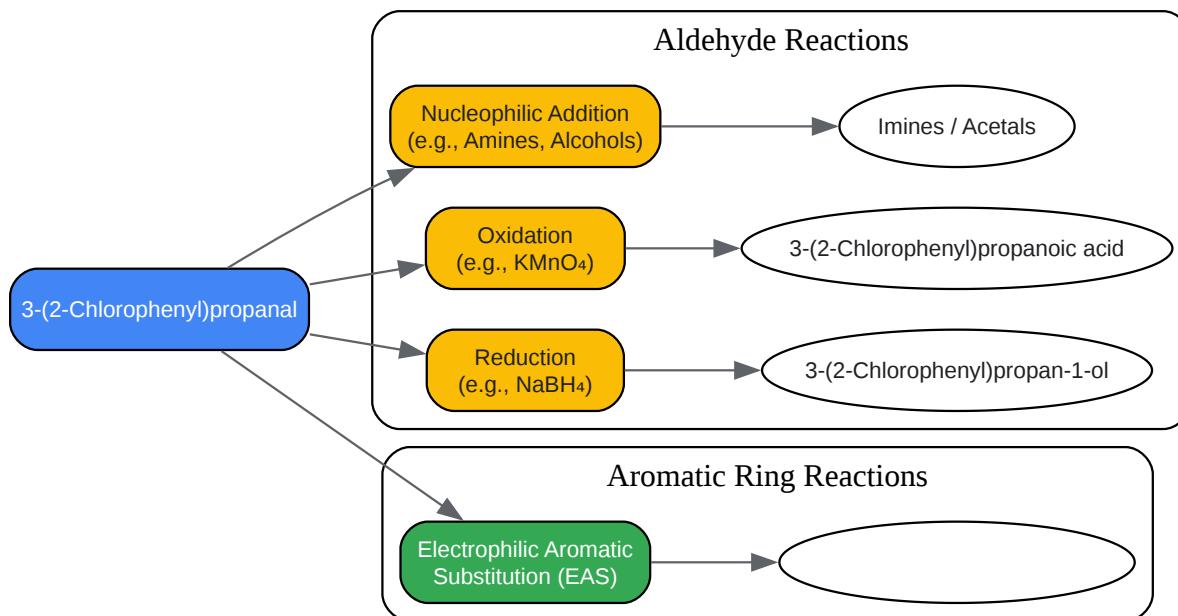
[Click to download full resolution via product page](#)

Caption: Workflow for the structural verification of **3-(2-Chlorophenyl)propanal**.

Expected Spectroscopic Data:

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to the three different types of protons:
 - An aldehyde proton (CHO) as a triplet in the downfield region ($\delta 9.5-10.0 \text{ ppm}$).
 - A complex multiplet pattern for the four aromatic protons on the chlorophenyl ring ($\delta 7.0-7.5 \text{ ppm}$).
 - Two aliphatic proton signals, likely triplets or more complex multiplets, corresponding to the $-\text{CH}_2-\text{CH}_2-$ chain ($\delta 2.5-3.5 \text{ ppm}$).[7]

- ^{13}C NMR Spectroscopy: The carbon spectrum should reveal:
 - A carbonyl carbon signal around δ 200 ppm.
 - Multiple signals in the aromatic region (δ 120-140 ppm), including the carbon bearing the chlorine atom.
 - Two aliphatic carbon signals.
- IR Spectroscopy: The IR spectrum provides crucial information about functional groups.[\[6\]](#)
Key absorption bands would include:
 - A strong C=O stretching vibration for the aldehyde group around 1720-1740 cm^{-1} .[\[8\]](#)
 - Two characteristic C-H stretching bands for the aldehyde proton around 2880-2650 cm^{-1} .[\[8\]](#)
 - C=C stretching vibrations in the 1400-1600 cm^{-1} region, indicative of the aromatic ring.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity ratio of approximately 3:1, which is definitive for a compound containing one chlorine atom. The predicted monoisotopic mass is 168.0342 Da.[\[9\]](#)


Synthesis and Chemical Reactivity

Synthetic Approaches

While specific literature detailing the synthesis of **3-(2-chlorophenyl)propanal** is sparse, its synthesis can be logically inferred from established methodologies for structurally similar compounds. A plausible route could involve the oxidation of the corresponding primary alcohol, 3-(2-chlorophenyl)propan-1-ol. Another approach could be analogous to the synthesis of 3-(2-Fluorophenyl)propionaldehyde, which can involve methods like the reaction of a Grignard reagent (e.g., 2-chlorophenylmagnesium bromide) with acrolein followed by appropriate workup.[\[10\]](#)

Core Reactivity

The reactivity of **3-(2-Chlorophenyl)propanal** is dominated by its two primary functional components: the aldehyde group and the chloro-substituted aromatic ring.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **3-(2-Chlorophenyl)propanal**.

- Reactions of the Aldehyde Group: The electrophilic carbon of the aldehyde is a prime target for nucleophiles.[\[11\]](#)
 - Reduction: It can be readily reduced to the corresponding primary alcohol, 3-(2-chlorophenyl)propan-1-ol, using mild reducing agents like sodium borohydride (NaBH_4).[\[5\]](#) [\[11\]](#)
 - Oxidation: Strong oxidizing agents can convert the aldehyde to 3-(2-chlorophenyl)propanoic acid.[\[5\]](#)
 - Nucleophilic Addition: It undergoes condensation reactions with amines to form imines or with alcohols to form acetals, which are common steps in building more complex molecules.[\[5\]](#)

- Reactions of the Chlorophenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution. The chloro group is an ortho-, para-director, while the propanal side chain is a deactivating meta-director. The ultimate position of substitution will depend on the reaction conditions and the nature of the electrophile.[11]

Applications in Drug Discovery and Organic Synthesis

3-(2-Chlorophenyl)propanal is primarily utilized as an intermediate in multi-step syntheses. Its derivatives have shown potential biological activities, highlighting its importance as a starting material.

- Building Block for Heterocycles: The aldehyde functionality is key for constructing heterocyclic rings, a common scaffold in many pharmaceutical agents.
- Precursor for Bioactive Molecules: Derivatives of related chlorophenyl structures have been investigated for various therapeutic applications. For example, novel derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and evaluated as potential anticonvulsant and analgesic agents.[12] These studies underscore the value of the chlorophenyl moiety in designing neurologically active compounds. Similarly, other chlorophenyl-containing compounds have been studied for their potential as non-narcotic analgesics and for their antiproliferative effects on cancer cells.[13][14]

Safety, Handling, and Storage

Proper handling of **3-(2-Chlorophenyl)propanal** is essential to ensure laboratory safety. Based on available safety data, the compound is classified as an irritant.

Hazard Identification

- Eye Irritation: Causes serious eye irritation.[15]
- Skin Irritation/Sensitization: May cause skin irritation and potentially an allergic skin reaction. [15]
- General Precautions: Avoid breathing vapors and ensure adequate ventilation.[16][17]

Recommended Handling Protocol

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[15][16]
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile).
 - Use safety glasses or goggles for eye protection.[15]
 - Wear a lab coat to prevent skin contact.
- Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Avoid letting the product enter drains.[16]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.[15]
 - Skin: Wash off with plenty of soap and water. Remove contaminated clothing.[15]
- Storage: Keep the container tightly closed and store it in a cool, dry place away from ignition sources.[16][17]

Conclusion

3-(2-Chlorophenyl)propanal is a specialized chemical intermediate with a well-defined reactivity profile governed by its aldehyde and chlorophenyl groups. Its utility in the synthesis of complex organic molecules, particularly those with potential pharmacological activity, makes it a compound of interest for researchers in synthetic and medicinal chemistry. A thorough understanding of its properties, spectroscopic fingerprints, and safety protocols is crucial for its effective and safe application in a research and development setting.

References

- 3-(2-Chlorophenyl)-propan-1-ol. (n.d.). PubChem.
- 3-(3-Chlorophenyl)propionaldehyde. (n.d.). PubChem.

- Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. (n.d.). Cole-Parmer.
- 3-(2-chlorophenyl)-2-propynamide. (2025, May 20). Chemical Synthesis Database.
- **3-(2-chlorophenyl)propanal** (C9H9ClO). (n.d.). PubChemLite.
- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). MDPI.
- Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020, February 28). RSC Publishing.
- Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (2012). Der Pharma Chemica.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube.
- Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube.
- Pharmacological studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: two new non-narcotic analgesics designed by molecular connectivity. (1997, January). PubMed.
- Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press.
- Infrared spectrum of propanal. (n.d.). Doc Brown's Chemistry.
- Propanal low high resolution ^1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-(2-CHLORO-PHENYL)-PROPIONALDEHYDE CAS#: 157433-36-8 [amp.chemicalbook.com]
- 2. 3-(2-CHLORO-PHENYL)-PROPIONALDEHYDE | 157433-36-8 [chemicalbook.com]
- 3. 3-(2-Chlorophenyl)propanal - CAS:157433-36-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. 3-(3-Chlorophenyl)propionaldehyde | C9H9ClO | CID 10419579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 3-(4-Chlorophenyl)propanal | 75677-02-0 [smolecule.com]
- 6. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. propanal low high resolution ^1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. PubChemLite - 3-(2-chlorophenyl)propanal (C9H9ClO) [pubchemlite.lcsb.uni.lu]
- 10. Buy 3-(2-Fluorophenyl)propionaldehyde | 175143-93-8 [smolecule.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Pharmacological studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: two new non-narcotic analgesics designed by molecular connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [3-(2-Chlorophenyl)propanal chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131547#3-2-chlorophenyl-propanal-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com